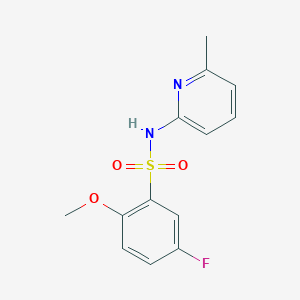![molecular formula C13H19BrN2O3S B288169 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288169.png)
4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether, also known as BMTM, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of CK2 substrates and disrupts the signaling pathways that are regulated by CK2. 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has been shown to be a selective inhibitor of CK2, with little or no effect on other protein kinases.
Biochemical and Physiological Effects:
4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has been shown to have a variety of biochemical and physiological effects. It inhibits the growth of cancer cells and induces apoptosis by activating the caspase pathway. 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has also been shown to regulate the circadian clock by inhibiting CK2-mediated phosphorylation of clock proteins. Additionally, 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has been shown to have neuroprotective effects by inhibiting CK2-mediated phosphorylation of tau protein, a key factor in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether in lab experiments is its selectivity for CK2. This allows researchers to study the specific role of CK2 in various cellular processes without affecting other protein kinases. However, 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether and its role in cellular processes. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the investigation of the role of CK2 in the regulation of the immune system and the development of autoimmune diseases. Additionally, the use of 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether in combination with other drugs for the treatment of cancer and neurodegenerative diseases is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether involves several steps, including the reaction of 4-bromo-2-nitroaniline with sodium methoxide to form 4-bromo-2-methoxyaniline, which is then reacted with 4-methyl-1-piperazine to form 4-bromo-2-[(4-methyl-1-piperazinyl)amino]aniline. The final step involves the reaction of 4-bromo-2-[(4-methyl-1-piperazinyl)amino]aniline with methanesulfonyl chloride to form 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether.
Applications De Recherche Scientifique
4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has been widely used in scientific research to study the role of CK2 in various cellular processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether has also been used to investigate the role of CK2 in the regulation of the circadian clock and in the development of neurodegenerative diseases.
Propriétés
Nom du produit |
4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether |
|---|---|
Formule moléculaire |
C13H19BrN2O3S |
Poids moléculaire |
363.27 g/mol |
Nom IUPAC |
1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C13H19BrN2O3S/c1-10-8-12(19-3)13(9-11(10)14)20(17,18)16-6-4-15(2)5-7-16/h8-9H,4-7H2,1-3H3 |
Clé InChI |
DEVMZAMPMXHQKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C)OC |
SMILES canonique |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide](/img/structure/B288092.png)
![5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288093.png)

![4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288099.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288100.png)

![1-(2-Furoyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B288118.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B288120.png)
![2-benzyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288121.png)
![2-benzyl-1-[(4-iodophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288125.png)
![2-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288127.png)

![N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B288134.png)